ML 339 -

ML 339

Catalog Number: EVT-1534020
CAS Number:
Molecular Formula: C26H32ClN3O5
Molecular Weight: 502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective hCXCR6 antagonist (IC50 = 140 nM); 100-fold less active at the murine CXCR6 receptor (IC50 = 18 μM). Exhibits selectivity over CXCR5, CXCR4, CCR6 and APJ receptors (IC50 >79 μM).
Source and Classification

ML 339 was developed as part of a broader effort to target oncogenic transcription factors, which are often implicated in tumorigenesis. The compound is classified as a small-molecule inhibitor, specifically targeting the c-Myc/Max interaction, which is essential for the transcriptional activation of genes involved in cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML 339 involves several key steps that emphasize the importance of optimizing conditions to achieve high yields and purity. The synthetic route typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through a series of chemical reactions.
  2. Reactions: Key reactions include condensation reactions, cyclizations, and functional group modifications.
  3. Purification: Following synthesis, ML 339 is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The detailed synthetic pathway may vary slightly depending on the specific research group or application but generally adheres to these principles.

Molecular Structure Analysis

Structure and Data

ML 339 has a well-defined molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with the c-Myc/Max complex. The molecular formula for ML 339 is typically represented as C₁₄H₁₈N₄O₂S.

  • Molecular Weight: Approximately 306.38 g/mol
  • Key Functional Groups: The structure includes amine groups, aromatic rings, and sulfur-containing moieties, which contribute to its binding affinity and selectivity.

The three-dimensional conformation of ML 339 can be analyzed using computational modeling techniques to predict its binding interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

ML 339 undergoes various chemical reactions during its synthesis and upon interaction with biological targets:

  1. Binding Reactions: The primary reaction involves the binding of ML 339 to the c-Myc/Max complex, inhibiting their interaction.
  2. Metabolic Stability: In biological systems, ML 339 may undergo metabolic transformations that could affect its efficacy and half-life.
  3. Analytical Techniques: Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to monitor these reactions and confirm the identity and purity of ML 339.
Mechanism of Action

Process and Data

The mechanism of action for ML 339 revolves around its ability to disrupt the c-Myc/Max heterodimerization. By binding selectively to c-Myc, ML 339 prevents it from forming a functional complex with Max, thereby inhibiting the transcriptional activation of target genes associated with cell growth and proliferation.

  • Inhibition Studies: Experimental data demonstrate that ML 339 effectively reduces the expression levels of c-Myc target genes in cancer cell lines.
  • Cell Viability Assays: These assays show that treatment with ML 339 leads to reduced cell viability in cancer models where c-Myc is overexpressed.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML 339 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in aqueous environments.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data should be obtained from experimental measurements for precise characterization.
Applications

Scientific Uses

ML 339 has significant potential applications in scientific research, particularly in oncology:

  1. Cancer Research: Its primary application lies in studying c-Myc-driven cancers, where it serves as a tool compound to elucidate the role of c-Myc in tumorigenesis.
  2. Drug Development: As a lead compound, ML 339 can be further optimized to develop new therapeutics targeting c-Myc-related pathways.
  3. Biochemical Assays: It can be utilized in biochemical assays designed to screen for other inhibitors or modulators of protein-protein interactions involving transcription factors.
Introduction to ML 339 and Chemokine Receptor Research

CXCR6 as a Therapeutic Target in Immunopathology

CXCR6, initially identified as Bonzo or STRL33, binds exclusively to the chemokine CXCL16—a unique ligand existing in both transmembrane and soluble forms [3]. This receptor is constitutively expressed on multiple immune cell subsets, including CD4+/CD8+ T cells, natural killer T (NKT) cells, NK cells, and plasma cells. Its signaling regulates inflammatory cell infiltration into tissues such as the liver, joints, and intestinal mucosa [3] [6]. In hepatocellular carcinoma (HCC), CXCR6 and CXCL16 mRNA levels escalate with increasing tumor malignancy, correlating with neutrophil recruitment, angiogenesis, and poor prognosis. Genetic knockdown of CXCR6 suppresses tumor growth and metastasis in preclinical models, validating its therapeutic relevance [5]. Similarly, prostate cancer tissues exhibit elevated CXCR6 expression, particularly in aggressive subtypes (e.g., PC3 cells), where it enhances matrix metalloproteinase (MMP) production, cell adhesion, and transendothelial migration [2]. Beyond oncology, the CXCL16-CXCR6 axis governs mucosal immunity by positioning interleukin-22 (IL-22)-producing group 3 innate lymphoid cells (ILC3s) within the intestinal lamina propria. Disruption of this axis depletes protective IL-22, impairing antimicrobial defense against pathogens like Citrobacter rodentium [6].

Table 1: Pathophysiological Roles of CXCR6 in Human Diseases

Disease ContextMechanistic Role of CXCR6/CXCL16Functional Consequences
Hepatocellular CarcinomaUpregulated in invasive HCC; recruits neutrophilsPromotes angiogenesis, metastasis, poor prognosis [5]
Prostate CancerCorrelates with Gleason score; enhances MMP expressionFacilitates bone invasion and metastasis [2]
Inflammatory Bowel DiseaseMediates ILC3 localization to lamina propriaEnables IL-22-dependent epithelial defense [6]
Viral InfectionsRetained on antigen-sensitized hepatic NK cellsSupports NK cell memory against haptens/viruses [8]

Role of ML 339 in Chemokine Receptor Antagonism Research

ML 339 (chemical name: N-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide) is a potent and selective hCXCR6 antagonist with an IC₅₀ of 140 nM in β-arrestin recruitment assays. It demonstrates >100-fold selectivity over murine CXCR6 (IC₅₀ = 18 μM) and negligible activity against related receptors (CXCR4, CXCR5, CCR6, APJ; IC₅₀ >79 μM) [1] [4] [9]. This specificity has established ML 339 as a critical probe for deconvoluting CXCR6 biology:

  • Mechanistic Studies: ML 339 blocks CXCL16-induced cytoskeletal remodeling in prostate cancer cells, directly linking CXCR6 inhibition to reduced migration and endothelial adhesion [2]. In HCC, it suppresses β-arrestin-mediated signaling cascades (e.g., Akt/mTOR), pathways implicated in tumor survival and invasion [5].
  • In Vivo Applications: Orally bioavailable analogs of ML 339 significantly reduce tumor burden in HCC xenograft models by disrupting CXCR6-dependent neutrophil infiltration [5]. Its plasma stability (moderate in mice, high in humans) enables sustained target engagement in preclinical models [2] [7].
  • Immunological Research: ML 339 abrogates CXCR6-guided homing of ILC3s and NK cells, facilitating investigations into lymphoid tissue organization and antigen-specific immune memory [6] [8].

Table 2: Selectivity Profile of ML 339 Across Chemokine Receptors

Receptor TargetIC₅₀ (μM)Assay TypeBiological Impact of Inhibition
hCXCR60.14β-arrestin recruitmentBlocks cancer metastasis, leukocyte migration [1]
mCXCR618β-arrestin recruitmentLimited species cross-reactivity [1] [7]
CXCR4>79Calcium fluxNo off-target immunosuppression [4]
CCR6>79ChemotaxisPreserves dendritic cell/Th17 functions [9]

Historical Development of Selective CXCR6 Inhibitors

The discovery of ML 339 originated from high-throughput screening (HTS) of the NIH Molecular Libraries Small Molecule Repository (MLSMR), followed by systematic medicinal chemistry optimization. Initial hits featured an exo-[3.3.1]azabicyclononane core but exhibited modest potency (IC₅₀ = 5.8 μM). Structure-activity relationship (SAR) studies revealed that:

  • Substituent Optimization: 2-Chloroaniline derivatives (e.g., Compound 17, later designated ML 339) enhanced hCXCR6 affinity 40-fold over unsubstituted analogs [5].
  • Stereochemical Dependence: Exo-configuration of the azabicyclononane scaffold was critical for antagonism; endo-isomers showed >100-fold reduced activity [5] [9].
  • Species Divergence: Despite high human potency, ML 339's weak murine activity necessitated parallel development of species-specific analogs for rodent models, highlighting structural differences in CXCR6 ligand-binding pockets [1] [7]. Subsequent lead optimization yielded Compound 81, an orally bioavailable analog with improved plasma stability and efficacy in HCC xenografts [5]. As the first well-characterized CXCR6-selective antagonist, ML 339 set a precedent for targeting chemokine receptors with GPCR-biased signaling roles in immune surveillance and cancer.

Table 3: Key Milestones in CXCR6 Antagonist Development

StageRepresentative CompoundAchievementReference
Initial HTS HitCompound 1Moderate potency (IC₅₀ = 5.8 μM); scaffold identified [5]NIH Molecular Libraries Program
Probe DevelopmentML 339 (Compound 17)Optimized selectivity; IC₅₀ = 140 nM [1]Hershberger et al., 2012
Lead OptimizationCompound 81Oral bioavailability; in vivo HCC efficacy [5]Bioorg Med Chem Lett, 2019

Properties

Product Name

ML 339

Molecular Formula

C26H32ClN3O5

Molecular Weight

502

Synonyms

N-[(1R,3S,5S)-9-(2-((2-Chlorophenyl)amino)-2-exoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.